2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde typically involves the reaction of 6-methoxybenzaldehyde with 3,7-dimethylocta-2,6-dien-1-ol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Geranyl formate: Similar in structure but differs in the functional groups attached to the aromatic ring.
Geranyl palmitate: Another related compound with a different ester linkage.
Nerol: Shares the same aliphatic component but lacks the aromatic aldehyde group.
Uniqueness
2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
918477-56-2 |
---|---|
Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-(3,7-dimethylocta-2,6-dienoxy)-6-methoxybenzaldehyde |
InChI |
InChI=1S/C18H24O3/c1-14(2)7-5-8-15(3)11-12-21-18-10-6-9-17(20-4)16(18)13-19/h6-7,9-11,13H,5,8,12H2,1-4H3 |
InChI Key |
JJCHBNIOILHBGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC=CC(=C1C=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.